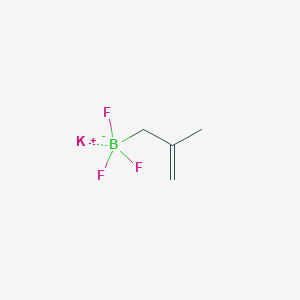

Potassiumtrifluoro(2-methylallyl)borate

Vue d'ensemble

Description

Potassiumtrifluoro(2-methylallyl)borate is an organoboron compound with the molecular formula C4H7BF3K. It is a member of the potassium trifluoroborate family, known for their stability and versatility in various chemical reactions. This compound is particularly useful in organic synthesis due to its ability to participate in cross-coupling reactions and other transformations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Potassiumtrifluoro(2-methylallyl)borate can be synthesized through the reaction of 2-methylallylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-methylallylboronic acid+BF3+KF→this compound

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the removal of any impurities that may affect the compound’s performance in subsequent applications.

Analyse Des Réactions Chimiques

Types of Reactions

Potassiumtrifluoro(2-methylallyl)borate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form borohydrides.

Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium-catalyzed cross-coupling reactions are common, using reagents like aryl halides and alkyl halides.

Major Products Formed

Oxidation: Boronic acids or esters.

Reduction: Borohydrides.

Substitution: Various substituted boron compounds, depending on the reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

In biological research, PTMB has shown promise in synthesizing biologically active molecules, including pharmaceuticals and agrochemicals. A notable study demonstrated its potential in anti-inflammatory drug development, where PTMB was used to synthesize compounds that significantly reduced interleukin-6 levels in animal models.

Case Study: Anti-inflammatory Activity

- Objective: Evaluate the anti-inflammatory effects of PTMB-derived compounds.

- Methodology: Administered varying doses of PTMB to mice followed by measurement of IL-6 levels using ELISA.

- Results: A dose-dependent reduction in IL-6 levels was observed, indicating significant anti-inflammatory potential.

Materials Science

PTMB is also explored for its applications in materials science, particularly in the development of advanced materials and specialty chemicals. Its ability to form stable complexes with various substrates allows for the creation of novel materials with tailored properties.

Toxicological Profile

Research indicates that PTMB exhibits low toxicity levels, making it a safer alternative for therapeutic applications. Toxicological investigations revealed no significant alterations in liver function or lipid peroxidation levels upon oral administration in animal studies.

Mécanisme D'action

The mechanism by which potassiumtrifluoro(2-methylallyl)borate exerts its effects involves the formation of a boron-carbon bond, which is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved include:

Cross-Coupling Reactions: The compound acts as a boron source, facilitating the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.

Oxidative Addition and Reductive Elimination: Key steps in the catalytic cycle that enable the formation of new chemical bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Potassium allyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium phenyltrifluoroborate

Uniqueness

Potassiumtrifluoro(2-methylallyl)borate is unique due to its specific structure, which imparts distinct reactivity and stability compared to other trifluoroborates. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis.

Activité Biologique

Potassium trifluoro(2-methylallyl)borate (KTFMB) is a compound of increasing interest in the field of medicinal chemistry and biochemistry due to its unique properties and potential biological activities. This article explores the biological activity of KTFMB, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula: CHBFK

Molecular Weight: 162.00 g/mol

CAS Number: 1134643-87-0

Solubility: Highly soluble in water (up to 11.2 mg/ml) .

KTFMB functions as a versatile organoboron reagent, which is stable under moisture and oxidative conditions. Its trifluoroborate moiety allows it to participate in various chemical reactions, particularly in cross-coupling reactions that are fundamental in synthesizing biologically active compounds. The biological activity of KTFMB can be attributed to its ability to modulate cellular pathways through the formation of boron-containing compounds that can interact with biological macromolecules.

Biological Activity

-

Anticancer Properties:

- KTFMB has shown promise in inhibiting cancer cell proliferation. Studies indicate that boron-containing compounds can induce apoptosis in cancer cells, potentially through the disruption of cellular signaling pathways .

- A study demonstrated that KTFMB derivatives exhibited cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

-

Antimicrobial Activity:

- Preliminary research indicates that KTFMB may possess antimicrobial properties. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

- In vitro tests have shown effectiveness against certain bacteria and fungi, highlighting its potential as an antimicrobial agent .

- Neuroprotective Effects:

Case Study 1: Anticancer Activity

In a study examining the effects of KTFMB on breast cancer cells, researchers found that treatment with KTFMB resulted in a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis via caspase activation pathways. This study underscores the potential application of KTFMB in targeted cancer therapies.

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial activity of KTFMB against E. coli and Staphylococcus aureus. The results indicated that KTFMB exhibited a dose-dependent inhibitory effect, suggesting its utility as a novel antimicrobial agent.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | CHBFK |

| Molecular Weight | 162.00 g/mol |

| Solubility | 11.2 mg/ml |

| Anticancer Activity | Induces apoptosis |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Neuroprotective Effects | Modulates neuroinflammation |

Propriétés

IUPAC Name |

potassium;trifluoro(2-methylprop-2-enyl)boranuide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BF3.K/c1-4(2)3-5(6,7)8;/h1,3H2,2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHFYLZSQLCQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CC(=C)C)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.